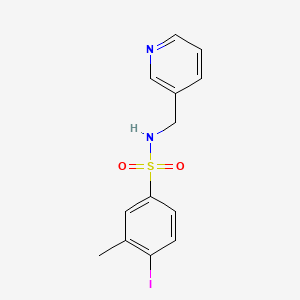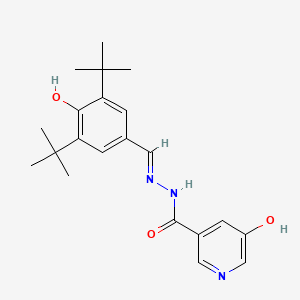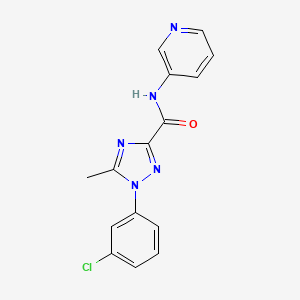![molecular formula C19H17F2N5O3 B13366071 N-[4-(acetylamino)phenyl]-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13366071.png)
N-[4-(acetylamino)phenyl]-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(acetylamino)phenyl]-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide typically involves multiple steps, including the formation of the triazole ring and the introduction of the acetylamino and difluoromethoxy groups. One common method involves the cyclization of appropriate precursors under controlled conditions, followed by functional group modifications.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(acetylamino)phenyl]-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as converting the acetylamino group to an amine.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
N-[4-(acetylamino)phenyl]-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of N-[4-(acetylamino)phenyl]-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The acetylamino and difluoromethoxy groups may enhance binding affinity and specificity, leading to desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[4-(aminophenyl)]-1-[4-(methoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide
- N-[4-(acetylamino)phenyl]-1-[4-(methoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide
Uniqueness
N-[4-(acetylamino)phenyl]-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide is unique due to the presence of the difluoromethoxy group, which can significantly alter its chemical and biological properties compared to similar compounds. This modification can enhance its stability, binding affinity, and overall effectiveness in various applications.
Propriétés
Formule moléculaire |
C19H17F2N5O3 |
|---|---|
Poids moléculaire |
401.4 g/mol |
Nom IUPAC |
N-(4-acetamidophenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C19H17F2N5O3/c1-11-22-17(18(28)24-14-5-3-13(4-6-14)23-12(2)27)25-26(11)15-7-9-16(10-8-15)29-19(20)21/h3-10,19H,1-2H3,(H,23,27)(H,24,28) |
Clé InChI |
QEQIAMSPADQWNC-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NN1C2=CC=C(C=C2)OC(F)F)C(=O)NC3=CC=C(C=C3)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2E)-3-[4-methoxy-3-({[(4-methylphenyl)carbonyl]carbamothioyl}amino)phenyl]prop-2-enoic acid](/img/structure/B13365998.png)
![5-ethyl-4-[(3-phenyl-2-propynyl)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B13366003.png)
![4-[4-(3-Chlorophenyl)-1-piperazinyl]-3-pyridinesulfonamide](/img/structure/B13366009.png)
![6-(3,4-Dimethylbenzyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366014.png)

![N-[3-methoxy-4-(4-morpholinyl)phenyl]-N'-propionylthiourea](/img/structure/B13366027.png)
![4-(1H-tetraazol-1-yl)-N-[3-(2-thienyl)-1H-1,2,4-triazol-5-yl]butanamide](/img/structure/B13366030.png)
![6-(2-Iodophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366043.png)
![N-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)-2-(methylthio)nicotinamide](/img/structure/B13366051.png)



![2-((1R,3AS,7aR,E)-4-(((6S)-6-((tert-butyldimethylsilyl)oxy)-2,2-dioxido-1,3,4,5,6,7-hexahydrobenzo[c]thiophen-1-yl)methylene)-7a-methyloctahydro-1H-inden-1-yl)propanal](/img/structure/B13366072.png)
